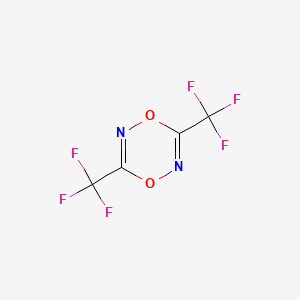
3,6-Bis(trifluoromethyl)-1,4,2,5-dioxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(trifluoromethyl)-1,4,2,5-dioxadiazine is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(trifluoromethyl)-1,4,2,5-dioxadiazine typically involves the reaction of substituted thiobenzophenones with 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine. This reaction is performed in boiling toluene at 100°C . The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(trifluoromethyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
3,6-Bis(trifluoromethyl)-1,4,2,5-dioxadiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(trifluoromethyl)-1,4,2,5-dioxadiazine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine: A related compound with similar fluorinated groups, used in similar applications.
1,4-Bis(trifluoromethyl)benzene: Another fluorinated compound with applications in materials science and chemistry.
Uniqueness
3,6-Bis(trifluoromethyl)-1,4,2,5-dioxadiazine is unique due to its specific structure and the presence of both dioxadiazine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
88326-82-3 |
|---|---|
Fórmula molecular |
C4F6N2O2 |
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
3,6-bis(trifluoromethyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C4F6N2O2/c5-3(6,7)1-11-14-2(12-13-1)4(8,9)10 |
Clave InChI |
AIXADPGBFJCJDX-UHFFFAOYSA-N |
SMILES canónico |
C1(=NOC(=NO1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


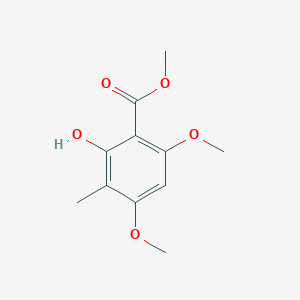
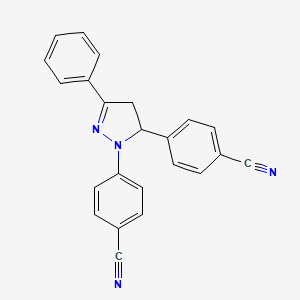
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)
![4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14392617.png)

![4-[3-(3-Phenoxyphenyl)propyl]aniline](/img/structure/B14392624.png)
![1,1'-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B14392633.png)
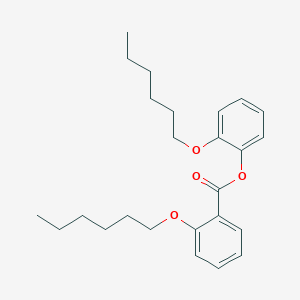
![Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate](/img/structure/B14392649.png)
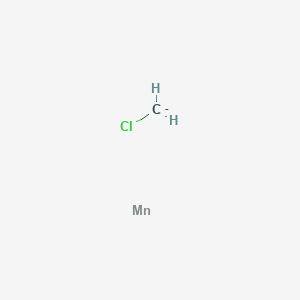
![5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14392660.png)
![2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid](/img/structure/B14392663.png)

